Cumyl-PICA

Descripción general

Descripción

. Estuvo brevemente disponible en Nueva Zelanda como ingrediente en productos legales de cannabis sintético, pero se le negó la aprobación de la licencia debido a eventos adversos en los consumidores.

Métodos De Preparación

Las rutas sintéticas para CUMYL-PICA no están ampliamente documentadas. se deriva de AM2201, un cannabinoide sintético potente, mediante la modificación del grupo naftóil y la eliminación del átomo de flúor terminal alquilo .

Análisis De Reacciones Químicas

Phase I Metabolic Reactions

Cumyl-PICA undergoes multiple phase I biotransformations, including:

Oxidative Defluorination

While not directly applicable to non-fluorinated this compound, studies on its fluorinated analogue (5F-CUMYL-PICA) show oxidative defluorination as a key pathway, replacing fluorine with hydroxyl groups .

Hydroxylation

-

Aliphatic hydroxylation : Oxidation occurs at the terminal carbon of the N-pentyl chain, forming primary alcohols .

-

Aromatic hydroxylation : Hydroxyl groups are introduced to the indole ring, particularly at positions 4, 5, and 7 .

-

Cumyl moiety hydroxylation : The α,α-dimethylbenzyl group undergoes hydroxylation, producing tertiary alcohol metabolites .

Dehydrogenation

Hydroxylated metabolites are further oxidized to ketones or aldehydes. For example, hydroxylation at the N-pentyl chain followed by dehydrogenation yields carboxylic acid derivatives .

N-Dealkylation

Cleavage of the N-pentyl chain produces indole-3-carboxamide derivatives, which are further oxidized or conjugated .

Dihydrodiol Formation

Epoxidation of double bonds in the indole ring leads to dihydrodiol metabolites via epoxide hydrolase activity .

Phase II Metabolic Reactions

Phase II conjugation enhances water solubility for excretion:

Glucuronidation

Hydroxylated metabolites undergo glucuronidation at the hydroxyl group, detected in both hepatocyte incubations and rat urine .

Key Metabolites and Pathways

The table below summarizes major metabolites and their biotransformations:

Comparative Metabolism with Analogues

-

5F-CUMYL-PICA : Exhibits similar pathways but with additional oxidative defluorination .

-

CUMYL-PINACA : Shares N-dealkylation and hydroxylation pathways but lacks indole-specific modifications .

In Vitro vs. In Vivo Clearance

-

In vitro : Rapid clearance in human liver microsomes (t₁/₂ < 30 minutes) .

-

In vivo : Prolonged detection in plasma (>24 hours) due to adipose tissue sequestration .

Analytical Challenges

Metabolites like M1 and M5 are critical biomarkers for forensic detection, as parent compounds are rapidly metabolized . Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS) is the gold standard for identification .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cumyl-PICA is primarily studied for its interaction with cannabinoid receptors, specifically the CB1 receptor. Its potency and efficacy have been assessed through various in vitro and in vivo studies.

Potency and Efficacy

Research indicates that this compound exhibits significant binding affinity to CB1 receptors. For example, studies have reported an effective concentration (EC50) of approximately 4.2 nM, showcasing its high potency compared to other synthetic cannabinoids .

Table 1: Potency Comparison of Synthetic Cannabinoids

In Vivo Effects

In vivo studies have demonstrated that this compound induces effects such as hypothermia and analgesia in animal models, which are reversible by CB1 antagonists like rimonabant . These findings support its classification as a potent synthetic cannabinoid with significant physiological effects.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for developing new synthetic cannabinoids with desired pharmacological profiles.

Molecular Docking Studies

Molecular docking studies have revealed that the hydrophobic tail of this compound plays a pivotal role in its binding affinity to CB1 receptors. Variations in the tail structure significantly influence the compound's activity . For instance, compounds with longer carbon chains generally exhibit increased potency.

Table 2: Structure-Activity Relationships of Related Compounds

| Compound | Tail Structure | Activity Level | Reference |

|---|---|---|---|

| This compound | n-pentyl | High | |

| Cumyl-CPrMICA | Cyclopropylmethyl | Low |

Metabolic Pathways

The metabolic pathways of this compound have been characterized to understand its biotransformation in biological systems.

Metabolism Studies

In vitro studies using human hepatocytes identified multiple metabolites of this compound, including oxidative defluorination and hydroxylation as significant metabolic processes . The identification of these metabolites is essential for forensic diagnostics and understanding the compound's pharmacokinetics.

Table 3: Identified Metabolites of this compound

| Metabolite | Pathway |

|---|---|

| Hydroxylated derivative | Hydroxylation |

| Dealkylated product | N-dealkylation |

| Oxidative product | Oxidative defluorination |

Case Studies and Real-World Implications

This compound has been implicated in various case studies related to drug monitoring and forensic analysis due to its presence in illicit drug markets.

Forensic Analysis

Casework involving synthetic cannabinoids like this compound highlights the need for effective monitoring techniques to detect these substances in biological samples . The rapid metabolism of these compounds complicates detection efforts, necessitating ongoing research into their metabolic profiles.

Mecanismo De Acción

CUMYL-PICA actúa como un agonista de los receptores cannabinoides (CB1 y CB2). Se une con valores de Ki de 59,21 nM (CB1) y 136,38 nM (CB2) y exhibe valores de EC50 de 11,98 nM (CB1) y 16,2 nM (CB2) . Los objetivos moleculares precisos y las vías implicadas requieren una exploración adicional.

Comparación Con Compuestos Similares

La singularidad de CUMYL-PICA radica en sus modificaciones estructurales en comparación con otros cannabinoides sintéticos. Si bien comparte similitudes con SDB-006 y otros compuestos relacionados, sus características específicas lo diferencian.

Actividad Biológica

Cumyl-PICA (also known as this compound) is a synthetic cannabinoid that has garnered attention due to its structural similarity to natural cannabinoids and its emerging presence in recreational drug use. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, receptor interactions, and effects observed in various studies.

This compound is categorized under synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Structurally, it features a cumyl group that influences its affinity for cannabinoid receptors, particularly CB1 and CB2.

Pharmacokinetics and Metabolism

Research has shown that this compound undergoes significant metabolism in both human and rat liver microsomes. A study conducted by Hoffman et al. (2017) characterized the pharmacokinetics of this compound, revealing that it is rapidly cleared from the system with a half-life of approximately 5.92 minutes in human liver microsomes and 2.24 minutes in rat liver microsomes . The study identified 28 metabolites resulting from phase I oxidative transformations and phase II glucuronidation processes.

Key Pharmacokinetic Parameters

| Parameter | This compound (Rat) | This compound (Human) |

|---|---|---|

| Half-life (min) | 2.24 | 5.92 |

| Intrinsic Clearance (CL_int) | 556.88 mL/min/kg | 135.46 mL/min/kg |

| Hepatic Clearance (CL_H) | 50.22 mL/min/kg | 17.43 mL/min/kg |

| Extraction Ratio (ER) | 0.91 | 0.91 |

Biological Effects

This compound exhibits various biological effects that are primarily mediated through its interaction with cannabinoid receptors:

- Hypothermia : In vivo studies have demonstrated that administration of this compound at a dose of 3 mg/kg results in significant hypothermic effects in rats, with body temperature reductions observed at multiple time points post-injection .

- Behavioral Effects : Research indicates that synthetic cannabinoids like this compound can induce anxiety-like and compulsive behaviors in animal models, suggesting potential psychoactive properties similar to THC .

Receptor Affinity and Potency

The potency of this compound at cannabinoid receptors has been evaluated using functional assays:

- CB1 Receptor Affinity : Studies have shown that synthetic cannabinoids including this compound exhibit high affinity for CB1 receptors, which are primarily responsible for the psychoactive effects associated with cannabis .

- Functional Potency : The effective concentration (EC50) values for this compound indicate significant potency, with reported values around 4.2 nM, suggesting its strong activity at the receptor level .

Case Studies and Clinical Implications

The emergence of this compound in recreational drug use raises concerns regarding its safety profile and potential for abuse:

- Forensic Analysis : Analytical methods such as GC-MS/MS have been employed to detect this compound in biological samples from users, highlighting its presence in illicit drug markets .

- Toxicological Assessments : Ongoing research aims to assess the long-term effects and toxicological profiles of synthetic cannabinoids like this compound, which remain largely uncharacterized compared to natural cannabinoids.

Propiedades

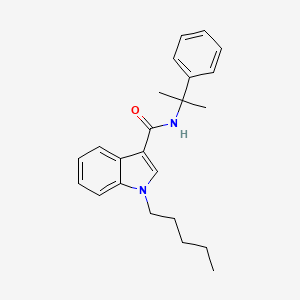

IUPAC Name |

1-pentyl-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-4-5-11-16-25-17-20(19-14-9-10-15-21(19)25)22(26)24-23(2,3)18-12-7-6-8-13-18/h6-10,12-15,17H,4-5,11,16H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXFMWJQOYCIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C)(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017202 | |

| Record name | CUMYL-PICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-32-6 | |

| Record name | N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumyl-PICA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CUMYL-PICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYL-PICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4APZ90T9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.